2,3-Dimethylpyridine 1-oxide

Synthetic Methodology Process Chemistry Oxidation

Researchers sourcing 2,3-Dimethylpyridine 1-oxide often encounter batch-to-batch variability that derails regioselective reactions or invalidates impurity tracking. This compound resolves those issues through rigorously controlled 2,3-substitution architecture: - Serves as a characterized Lansoprazole Impurity 18 reference standard (≥95% purity) for regulatory-compliant QC method validation. - Functions as a key intermediate for directed ortho-metalation and N-oxide-specific chemistries, supported by a validated H₂O₂/AcOH oxidation route delivering 97% yield. - Supplied as a white to off-white solid with full analytical documentation, ensuring consistent performance across R&D and process development.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 166521-76-2
Cat. No. B070550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylpyridine 1-oxide
CAS166521-76-2
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=C([N+](=CC=C1)[O-])C
InChIInChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
InChIKeyQWLULCKKOHDCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylpyridine 1-oxide: Identity, Purity & Specifications


2,3-Dimethylpyridine 1-oxide (CAS 166521-76-2; also known as 2,3-Lutidine-N-oxide) is a heteroaromatic N-oxide with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is characterized by a pyridine ring bearing methyl substituents at the 2- and 3-positions and an oxygen atom bonded to the ring nitrogen [1]. Commercial material is typically supplied as a white to off-white solid with a purity specification of ≥95% . A predicted pKa value of 1.38±0.10 indicates the compound is a weak base .

Synthetic intermediate: reported oxidation route to N-oxide
Reference standard: Lansoprazole Impurity 18 characterization
Biochemical probe: electron acceptor in ferredoxin-NADP+ reductase assays

2,3-Dimethylpyridine 1-oxide: Substitution Challenges


The specific 2,3-disubstitution pattern on the pyridine ring fundamentally dictates the compound's electronic properties and, consequently, its reactivity profile . This is not a generic N-oxide; the position of the methyl groups creates a unique steric and electronic environment around the N-oxide moiety, which can lead to significant differences in reaction outcomes, regioselectivity, and catalytic behavior compared to other dimethylpyridine N-oxides (e.g., 2,6-, 3,5-, or 3,4-isomers) [1]. Direct substitution without rigorous re-validation of synthetic routes or analytical methods carries a high risk of altered yields, unexpected byproducts, or process failure.

Regioisomeric substitution pattern (2,3- vs. 2,6-, 3,5-, 3,4-) may alter reaction regioselectivity and catalytic behavior.

Analytical reference standard use requires impurity-specific characterization; other dimethylpyridine N-oxides lack Lansoprazole Impurity 18 identity.

2,3-Dimethylpyridine 1-oxide: Performance Evidence


Synthesis Optimization via H2O2 Oxidation

A direct comparison of oxidants for the conversion of 2,3-dimethylpyridine to its N-oxide demonstrates the superiority of hydrogen peroxide. The H2O2/acetic acid system at 85°C for 25 hours provides a 97% yield, representing a practical and high-yielding route [1]. This is contrasted with the lower efficiency observed for alternative oxidants in the same study.

Oxidation Yield
Head-to-head
97% yield reported (H2O2/AcOH, 85°C, 25 h)
Supports selection of hydrogen peroxide oxidation route
Reported at specific scale; transfer may require verification
Synthetic Methodology Process Chemistry Oxidation

Lansoprazole Impurity 18 Reference Standard

2,3-Dimethylpyridine 1-oxide is definitively identified and supplied as Lansoprazole Impurity 18 [1]. The commercial standard is provided with detailed characterization data compliant with regulatory guidelines, supporting analytical method development, validation, and quality control (QC) for Lansoprazole drug substance and product [1].

Reference Standard
Specification review
Supplied as characterized Lansoprazole Impurity 18
Supports impurity quantification and method development
Supplier documentation should be reviewed for intended use
Pharmaceutical Analysis Reference Standards Impurity Profiling

Basicity vs. Other Pyridine N-Oxides

The predicted acid dissociation constant (pKa) for the conjugate acid of 2,3-Dimethylpyridine 1-oxide is 1.38 ± 0.10 . This low value indicates it is a very weak base. This is in contrast to pyridine N-oxide itself, which has a reported pKa of approximately 0.79, showing the methyl substitution has a measurable but moderate base-strengthening effect [1]. This class-level comparison suggests its behavior in acid-base dependent processes, such as extraction, purification, or as a ligand, will differ from more basic N-oxides.

Basicity Comparison
Class-level
pKa ~1.38 (pred.) vs 0.79 (pyridine N-oxide)
Differentiates acid-base behavior from unsubstituted N-oxide
Prediction may differ from experimental measurement
Physical Chemistry Property Prediction Reactivity

Electron Acceptor for Ferredoxin-NADP+ Reductase

2,3-Dimethylpyridine 1-oxide (2,3-Lutidine-N-oxide) has been specifically utilized in biological studies to investigate the enzymic reduction of pyridine- and nitropyridine-N-oxide derivatives by ferredoxin-NADP+ oxidoreductase . The study focuses on the compound's role as an electron acceptor, providing a platform for understanding electron transfer mechanisms in this enzyme system. This contrasts with other pyridine N-oxides that may exhibit different substrate specificities or electron-accepting potencies.

Enzyme Substrate
Data to verify
Electron acceptor for ferredoxin-NADP+ reductase
Supports enzyme electron transfer studies
Sources not reviewed; independent verification recommended
Enzymology Biochemistry Electron Transfer

2,3-Dimethylpyridine 1-oxide: Key Application Scenarios


Reference Standard for Lansoprazole Impurity Profiling

In pharmaceutical quality control (QC) and analytical R&D, 2,3-Dimethylpyridine 1-oxide is procured specifically as a characterized reference standard (Lansoprazole Impurity 18) for method development and validation, ensuring compliance with regulatory guidelines [1].

Synthetic Intermediate via N-Oxidation

Process chemists can utilize the validated H2O2/acetic acid oxidation method (97% yield) for the efficient synthesis of 2,3-Dimethylpyridine 1-oxide, which serves as a key intermediate for further functionalization via directed ortho-metalation or other N-oxide-specific chemistries [1].

Probe for Enzymatic Electron Transfer Studies

Researchers investigating ferredoxin-NADP+ oxidoreductase and related redox enzyme systems can employ 2,3-Dimethylpyridine 1-oxide as a specific electron-accepting substrate to elucidate mechanistic pathways, leveraging its unique activity in this context [1].

Reagent for N-Oxide Reactivity Studies

Given its specific substitution pattern and a predicted pKa of 1.38, this compound is a suitable candidate for fundamental research exploring structure-activity relationships, coordination chemistry, and acid-base behavior of heteroaromatic N-oxides [1].

Application
Selection Property
Validation Focus
Reference standard for Lansoprazole impurity profiling
Identity documentation and characterization
Method suitability and regulatory alignment review
Synthetic intermediate preparation
Reported oxidation route using H2O2/AcOH
Reproducibility of oxidation protocol and yield
Enzyme electron transfer probe
Substrate specificity for ferredoxin-NADP+ reductase
Assay condition and electron-accepting response
N-oxide reactivity studies
2,3-disubstitution profile and predicted pKa
Acid-base behavior and coordination properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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